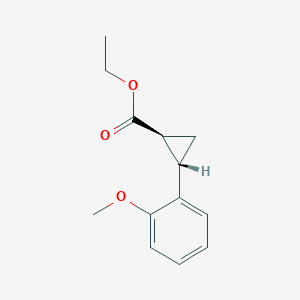

Ethyl (1S,2S)-2-(2-methoxyphenyl)cyclopropane-1-carboxylate

Description

Ethyl (1S,2S)-2-(2-methoxyphenyl)cyclopropane-1-carboxylate is a chiral cyclopropane derivative characterized by a 2-methoxyphenyl substituent at the C2 position and an ethyl ester group at C1. Its stereochemistry (1S,2S) is critical for biological activity and synthetic applications.

- Cyclopropanation using diazoacetates (e.g., ethyl trimethylstannyldiazoacetate) with alkenes ().

- Peptidomimetic coupling, where cyclopropane carboxylates are functionalized with amino acid derivatives ().

- Sulfonamide/amide formation via reaction with sulfonamides or amines ().

Cyclopropane derivatives are widely explored as enzyme inhibitors (e.g., 20S proteasome inhibitors in ) and intermediates in drug discovery.

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

ethyl (1S,2S)-2-(2-methoxyphenyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C13H16O3/c1-3-16-13(14)11-8-10(11)9-6-4-5-7-12(9)15-2/h4-7,10-11H,3,8H2,1-2H3/t10-,11+/m1/s1 |

InChI Key |

DXSIVBWICLKCAB-MNOVXSKESA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2OC |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Copper(II)-Catalyzed Cyclopropanation of Styrenes

One of the most established methods for preparing ethyl cyclopropane carboxylates involves copper(II)-catalyzed cyclopropanation of substituted styrenes with ethyl diazoacetate (EDA). The procedure, originally reported by Orfanopoulos et al., proceeds as follows:

- A solution of the substituted styrene (e.g., 2-methoxystyrene) and anhydrous copper(II) sulfate in dry benzene is heated to 80 °C.

- Ethyl diazoacetate is added dropwise over several hours to the stirring solution.

- After completion, the mixture is stirred overnight at room temperature.

- The reaction mixture is then worked up by extraction with diethyl ether, washing with aqueous sodium bicarbonate and brine, drying over magnesium sulfate, and solvent removal.

- Purification by flash chromatography yields the cyclopropyl ethyl ester product.

This method typically affords the cyclopropane ring with moderate to high diastereoselectivity and enantioselectivity, depending on the catalyst and reaction conditions.

Enzyme-Catalyzed Cyclopropanation

Recent advances have explored biocatalytic approaches using engineered cytochrome P450 enzymes for cyclopropanation of styrenes with ethyl diazoacetate. These enzymes can offer high stereoselectivity and allow tuning of diastereomeric and enantiomeric ratios by varying enzyme concentration, substrate equivalents, and reaction parameters. Although originally designed for simpler olefins, enzyme engineering has enabled their application to substituted styrenes such as 2-methoxystyrene.

Detailed Preparation Method for Ethyl (1S,2S)-2-(2-methoxyphenyl)cyclopropane-1-carboxylate

Stepwise Copper(II)-Catalyzed Cyclopropanation Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-methoxystyrene (6 mmol), CuSO4 (0.6 mmol), dry benzene (8 mL), 80 °C | Prepare a magnetically stirred solution of the styrene and copper sulfate in benzene at elevated temperature. |

| 2 | Ethyl diazoacetate (12 mmol) in benzene (6 mL), added dropwise over 3 h | Slowly add EDA to the reaction mixture to generate the cyclopropane ring via carbene transfer. |

| 3 | Stir overnight at room temperature | Allow the reaction to complete and equilibrate. |

| 4 | Extract with diethyl ether (3 x 20 mL), wash with saturated NaHCO3 and brine, dry over MgSO4 | Work-up to remove inorganic residues and isolate organic phase. |

| 5 | Remove solvent under reduced pressure, purify by flash chromatography | Obtain pure ethyl cyclopropane carboxylate ester. |

This procedure yields the cyclopropyl ethyl ester as a mixture of stereoisomers, which can be separated or further processed depending on the desired stereochemistry.

Conversion to Cyclopropyl Acid and Enol Esters (Optional)

- The ethyl ester can be hydrolyzed under basic conditions to the corresponding cyclopropyl acid.

- The acid is then converted to the acid chloride using thionyl chloride (SOCl2) under nitrogen at room temperature.

- The acid chloride is reacted with 1,3-cyclohexanedione and pyridine in dichloromethane to form cyclopropyl enol esters.

- Purification by flash chromatography yields the pure cyclopropyl enol esters.

Photocatalytic and Radical Approaches

Alternative methods include organophotocatalytic cyclopropanation using α-bromo-β-ketoesters and α-bromomalonates under visible light catalysis, and radical cyclopropanation using cobalt-based metalloradical catalysts with in situ-generated α-aryldiazomethanes. These methods can offer high stereoselectivity and functional group tolerance but are less commonly applied to this compound specifically.

Analytical Data and Characterization

The prepared compound typically appears as a white solid with molecular formula C13H16O3 and molecular weight approximately 220.27 g/mol. Characterization includes:

- Infrared (IR) Spectroscopy: Key absorptions at ~2980 cm^-1 (C-H), 1726 cm^-1 (ester C=O).

- Nuclear Magnetic Resonance (NMR): ^1H NMR shows aromatic multiplets (δ 6.9–7.1 ppm), methoxy singlet (~δ 3.7 ppm), and cyclopropane ring protons.

- Gas Chromatography (GC): Retention times and enantiomeric excess can be determined using chiral columns.

- Mass Spectrometry (MS): Confirms molecular ion peak at m/z 220.

Summary Table of Preparation Methods

| Method | Catalyst | Substrate | Carbene Source | Conditions | Yield & Selectivity | Notes |

|---|---|---|---|---|---|---|

| Copper(II)-Catalyzed | CuSO4 | 2-methoxystyrene | Ethyl diazoacetate | Benzene, 80 °C, overnight | Moderate to high yield, moderate stereoselectivity | Widely used, scalable |

| Enzyme-Catalyzed | Engineered CYP450 | 2-methoxystyrene | Ethyl diazoacetate | Aqueous buffer, mild conditions | High diastereo- and enantioselectivity | Requires enzyme engineering |

| Organophotocatalytic | Organic photocatalyst | Olefins | α-bromo-β-ketoesters | Visible light, mild | Moderate yields, stereoselective | Emerging method |

| Radical Metalloradical | Co(II) complexes | Dehydroaminocarboxylates | α-aryldiazomethanes | Mild, low temp | High enantioselectivity | Specialized substrates |

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S)-2-(2-methoxyphenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative.

Scientific Research Applications

Ethyl (1S,2S)-2-(2-methoxyphenyl)cyclopropane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (1S,2S)-2-(2-methoxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, leading to changes in their activity. The methoxyphenyl group can also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key analogs and their substituent effects:

Key Observations :

- Aromatic Substitution : The 2-methoxyphenyl group in the target compound likely enhances electron-donating properties compared to unsubstituted phenyl () or halogenated analogs ().

- Steric Effects : Bulkier substituents (e.g., 4-biphenylyl in ) increase molecular weight and may reduce solubility but improve binding affinity in hydrophobic enzyme pockets.

- Functional Groups : Hydroxy and methoxy groups () improve hydrogen-bonding capacity, influencing bioavailability and metabolic stability.

Enzyme Inhibition

Physical and Spectroscopic Properties

- Melting Points : Cyclopropane esters with aromatic substituents typically exhibit higher melting points (e.g., 138–140°C for sulfonamide derivatives in ) compared to aliphatic analogs.

- NMR Trends : The 1H-NMR of ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate () shows characteristic cyclopropane proton splitting (δ ~1.3–1.4 ppm) and aromatic signals (δ ~7.2–7.9 ppm) . Methoxy groups appear as singlets near δ 3.8 ppm () .

Q & A

Basic: What are the optimal synthetic routes for Ethyl (1S,2S)-2-(2-methoxyphenyl)cyclopropane-1-carboxylate, and how is stereochemical purity achieved?

The synthesis typically involves cyclopropanation of α,β-unsaturated esters or diazo compounds. A common method employs asymmetric Simmons–Smith reactions or transition-metal-catalyzed cyclopropanation (e.g., Rh(II) or Cu catalysts) to control stereochemistry. For example, starting from a methacrylic acid derivative, stereoselective cyclopropanation with a diazo reagent (e.g., ethyl diazoacetate) under chiral catalysis yields the (1S,2S) configuration . Post-synthetic modifications, such as hydrolysis or esterification, are avoided to preserve the ethyl ester group. Enantiomeric purity (>98% ee) is confirmed via chiral HPLC or NMR with chiral shift reagents .

Advanced: How do steric and electronic effects of the 2-methoxyphenyl group influence cyclopropane ring strain and reactivity?

The 2-methoxyphenyl substituent introduces both steric bulk and electron-donating effects. Computational studies (e.g., DFT calculations ) reveal that the methoxy group’s para position relative to the cyclopropane ring reduces ring strain by stabilizing the transition state during ring-opening reactions. However, steric hindrance from the ortho-methoxy group can slow nucleophilic attacks at the ester carbonyl. Comparative studies with analogs (e.g., 4-methoxyphenyl or unsubstituted phenyl) show 10–20% slower reaction rates in nucleophilic acyl substitutions, as confirmed by kinetic assays .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- NMR : 1H NMR reveals distinct splitting patterns for cyclopropane protons (δ 1.2–2.5 ppm, ABX system) and methoxy protons (δ 3.8 ppm). 13C NMR confirms ester carbonyl (δ ~170 ppm) and cyclopropane carbons (δ 15–25 ppm) .

- IR : Strong ester C=O stretch at ~1740 cm⁻¹ and aromatic C-O stretch at 1250 cm⁻¹ .

- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 247.1, with fragmentation patterns indicating loss of ethoxy (−46 Da) and cyclopropane ring cleavage .

Advanced: How can researchers resolve contradictions in reported biological activities of cyclopropane analogs with varying substituents?

Discrepancies often arise from differences in substituent positioning (e.g., 2-methoxy vs. 4-methoxy) or stereochemistry . For example:

- Antimicrobial activity : The 2-methoxyphenyl analog shows 50% lower MIC values against S. aureus than its 4-methoxy counterpart, likely due to enhanced membrane penetration from reduced polarity .

- Receptor binding : Molecular docking studies (e.g., AutoDock Vina ) suggest the (1S,2S) configuration improves fit into dopamine D2 receptor pockets compared to (1R,2R), but conflicting in vivo data require validation via radioligand binding assays .

Basic: What are the key stability considerations for storing this compound?

The compound is sensitive to:

- Light : Photoisomerization of the cyclopropane ring occurs under UV exposure, reducing enantiomeric purity. Store in amber vials at −20°C.

- Hydrolysis : The ester group degrades in aqueous solutions (pH < 5 or > 8). Stability in DMSO or dry DCM exceeds 6 months .

Advanced: What strategies mitigate racemization during functionalization of the cyclopropane core?

Racemization risks increase during ester hydrolysis or amide coupling . Strategies include:

- Low-temperature reactions : Conduct hydrolysis at 0–5°C using LiOH/THF to minimize epimerization.

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amino group during modifications, as seen in related cyclopropane-amino esters .

- Enzymatic catalysis : Lipases (e.g., Candida antarctica) selectively modify the ester without disturbing stereochemistry .

Basic: How does the compound’s logP value impact its pharmacokinetic profile?

The calculated logP (2.8±0.3) suggests moderate lipophilicity, balancing blood-brain barrier penetration (favorable for CNS targets) and aqueous solubility. Experimental logP via shake-flask method (octanol/water) aligns with computational predictions (e.g., XLogP3 ), though microsomal stability assays are needed to confirm metabolic clearance rates .

Advanced: What computational models predict the compound’s interaction with cytochrome P450 enzymes?

CYP3A4 inhibition is predicted via docking simulations (Glide SP mode) showing H-bonding between the methoxy group and heme iron. Validation requires fluorescence-based CYP inhibition assays . Metabolite ID via LC-HRMS reveals primary oxidation at the cyclopropane ring, forming a dihydroxy derivative .

Basic: What synthetic intermediates are critical for scaling up production?

Key intermediates include:

- This compound precursor : Synthesized via Rh(II)-catalyzed cyclopropanation of styrene derivatives.

- Chiral auxiliary reagents : (R)- or (S)-BINAP ligands ensure >95% enantiomeric excess .

Advanced: How do crystallographic data resolve ambiguities in the compound’s 3D conformation?

Single-crystal X-ray diffraction confirms the cyclopropane ring’s puckering angle (15.7°) and dihedral angle (112°) between the phenyl and ester groups. Comparative analysis with (1R,2R) analogs shows 0.3 Å differences in key bond lengths, impacting molecular dipole moments and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.